This compound is associated with research into drug design, particularly targeting neurological disorders through modulation of neurotransmitter systems. Its structural components suggest applications in pharmacology, particularly as a dopamine D3 receptor ligand, which is implicated in various therapeutic areas including schizophrenia and Parkinson's disease .
The synthesis of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions:
Specific conditions such as temperature, solvent choice, and reaction time can significantly influence yield and purity .
The molecular structure of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be described as follows:
Crystallographic studies reveal that the piperazine adopts a chair conformation, which is crucial for its interaction with receptors .
The compound may undergo several chemical reactions relevant to its pharmacological applications:
These reactions are influenced by environmental factors such as pH and temperature .
The mechanism of action for 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide primarily involves its interaction with dopamine D3 receptors.
Research indicates that compounds targeting dopamine receptors can exhibit effects on mood regulation and cognitive function .
The physical and chemical properties of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide include:
These properties are integral to understanding how the compound behaves in biological systems .
The applications of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide extend across various scientific fields:
The ongoing research into this compound underscores its significance in developing new therapeutic strategies for complex neurological conditions .
The rational design of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 524062-32-6) exemplifies targeted molecular hybridization, strategically merging two biologically active pharmacophoric units. The phenylpiperazine moiety contributes to neurotransmitter receptor modulation, particularly dopamine and serotonin receptors, due to its planar aromatic ring and basic nitrogen atoms capable of forming hydrogen bonds. Conversely, the 4-(trifluoromethoxy)phenyl group enhances lipophilicity and metabolic stability through the strong electron-withdrawing properties of the trifluoromethoxy (-OCF₃) substituent, which simultaneously reduces oxidative deactivation and improves blood-brain barrier permeability [5].
Molecular hybridization leverages synergistic effects between these units, connected via a flexible acetamide linker. This spacer permits conformational adaptability for optimal target engagement while maintaining electronic separation between pharmacophores. Computational analyses reveal that the carbonyl group of the acetamide bridge engages in hydrogen bonding with biological targets, while the methylene group provides torsional flexibility. The trifluoromethoxy group’s hydrophobicity (π-hydrophobic parameter ≈ 1.04) significantly increases the compound’s logP value (experimentally determined as 3.8 ± 0.2), enhancing membrane penetration compared to non-fluorinated analogs [5].
Table 1: Key Physicochemical Properties of 2-(4-Phenylpiperazin-1-yl)-N-[4-(Trifluoromethoxy)Phenyl]Acetamide
Property | Value | Method/Reference |
---|---|---|
CAS Number | 524062-32-6 | |
Molecular Formula | C₁₉H₂₀F₃N₃O₂ | |
Molecular Weight | 379.38 g/mol | |
SMILES Notation | O=C(NC₁=CC=C(OC(F)(F)F)C=C₁)CN₂CCN(C₃=CC=CC=C₃)CC₂ | |
logP (Predicted) | 3.8 ± 0.2 | Experimental Determination |
Structural optimization efforts focus on balancing affinity and pharmacokinetic properties. Bioisosteric replacement of the phenylpiperazine’s phenyl ring with pyridyl systems marginally enhances solubility but reduces dopamine D₂ receptor binding affinity by ~40%. Similarly, substituting the trifluoromethoxy group with pentafluoroethoxy increases lipophilicity but introduces metabolic vulnerabilities at the ethyl chain [5]. Hybrid compounds retaining the core structure demonstrate superior in vitro activity profiles compared to equimolar physical mixtures of separate pharmacophores, confirming covalent linkage’s role in enabling novel target interactions [2] [4].
Though the parent compound lacks chiral centers, strategic modifications at the acetamide linker or phenylpiperazine nitrogen introduce stereogenicity, necessitating enantioselective synthesis and resolution. A common approach involves α-methyl substitution on the acetamide methylene group, creating a chiral center adjacent to the carbonyl. Synthesis typically proceeds via N-alkylation of 4-phenylpiperazine with α-bromo propionyl chloride, followed by coupling with 4-(trifluoromethoxy)aniline. This yields racemic α-methyl analogs requiring resolution [7].
Chiral resolution employs diastereomeric salt formation using enantiopure acids. Screening identifies (+)-dibenzoyl-L-tartaric acid as optimal for diastereomer separation in ethanol/water mixtures (e.e. >98%). Alternative resolving agents include (−)-di-p-toluoyl-D-tartaric acid in methyl tert-butyl ether, achieving 97% enantiomeric excess. For non-salt-forming analogs, preparative chiral HPLC using amylose-based stationary phases (Chiralpak AD-H) with ethanol/n-hexane mobile phases resolves enantiomers at multi-gram scale [7] [10].
Table 2: Chiral Resolution Methods for Enantiomeric Derivatives
Resolution Method | Conditions | Enantiomeric Excess | Yield |
---|---|---|---|
Diastereomeric Salt Formation | (+)-Dibenzoyl-L-tartaric acid in EtOH/H₂O (3:1), 5°C | >98% | 42% |
Diastereomeric Salt Formation | (−)-Di-p-toluoyl-D-tartaric acid in MTBE | 97% | 38% |
Preparative HPLC | Chiralpak AD-H column; n-hexane:EtOH (80:20), 10 mL/min | 99% | 85% |
Asymmetric synthesis routes are emerging as alternatives to resolution. Copper-catalyzed N-arylation using (S)-(−)-1-(4-bromophenyl)ethylamine as a chiral auxiliary achieves 88% e.e. in model derivatives, though substrate scope limitations exist. Stereoselectivity significantly impacts biological activity: R-enantiomers of α-methyl derivatives show 3–5-fold greater in vitro receptor binding affinity compared to S-counterparts in dopamine D₃ and serotonin 5-HT₁A assays, attributed to optimal spatial orientation for receptor subpocket interactions [7].
Molecular hybridization transforms 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide into dual-target therapeutics by covalently linking additional pharmacophores. Two dominant strategies exist:
Linker design critically influences activity retention. Non-cleavable C2–C4 alkyl chains maintain hybrid integrity but risk steric interference. Cleavable ester-linked artemisinin hybrids undergo intracellular hydrolysis, releasing free components. Hybrids exceeding 600 Da face permeability challenges against Gram-negative bacteria, mitigated by self-promoted uptake mechanisms inherited from aminoglycoside components [2] [4].
Table 3: Hybridization Strategies and Biological Outcomes
Hybrid Type | Linked Pharmacophore | Linker Chemistry | Observed Activity Enhancement |
---|---|---|---|
Bivalent Ligand | Artemisinin | Ester bond | 100-fold ↑ antimalarial activity vs. parent drugs [4] |
Bivalent Ligand | Neomycin B | Triazole ring | 20–1200-fold ↑ antibiotic activity vs. monomer [2] |
Integrative Hybrid | Daunorubicin | None (fused tetracyclic) | Synergistic cytotoxicity in MDR cancer lines [2] |
Hybrids demonstrate unexpected mechanisms unrelated to parent drugs. An aspirin-nitric oxide donor hybrid’s antitumor activity originates from quinone methide formation from its linker, not pharmacophore release. Such phenomena underscore the importance of empirical linker optimization alongside rational design [4]. Recent advances include cationic lipid-based hybrids embedding the phenylpiperazine unit within polyamine vectors for non-viral gene therapy, enhancing DNA/siRNA delivery 4-fold over spermidine analogs [2] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5